molecular formula C9H14N2O2 B1417163 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 384811-20-5

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B1417163
CAS No.: 384811-20-5
M. Wt: 182.22 g/mol
InChI Key: HCTPKIQCDIPNRH-UHFFFAOYSA-N
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Description

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with two amino groups and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable diamine under controlled conditions. One common method involves the use of a strong base to deprotonate the cyclohexane-1,3-dione, followed by the addition of the diamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar in structure but with a pyrimidine ring instead of a cyclohexane ring.

    2,4-Diaminotoluene: Contains a toluene ring with two amino groups.

    2,4-Diaminophenol: Features a phenol ring with two amino groups.

Uniqueness

2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to aromatic compounds like pyrimidine, toluene, and phenol derivatives. This uniqueness makes it valuable for specific applications where the cyclohexane ring’s properties are advantageous.

Properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2)3-5(12)7(8(10)11)6(13)4-9/h12H,3-4H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPKIQCDIPNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=N)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione
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2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione
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2-(Diaminomethylene)-5,5-dimethylcyclohexane-1,3-dione

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